Cell Inactivation Potency: NY 4137 vs. Sulfoxide Analog NY 4138 — Head-to-Head Colony Formation Assay
In a direct comparison using the human NHIK 3025 cell line, 2-(2-thenyl)sulfonyl-5-bromopyrimidine (NY 4137) demonstrated a 2-hour IC50 of 0.012 mM for cell inactivation, as measured by colony formation. The sulfoxide analog NY 4138 required approximately 10-fold higher concentration to achieve a comparable surviving fraction, indicating a substantial potency advantage for the sulfone [1].
| Evidence Dimension | Cell inactivation IC50 (2-h treatment, NHIK 3025 cells) |
|---|---|
| Target Compound Data | 0.012 mM (50% inactivation) |
| Comparator Or Baseline | NY 4138: ~0.12 mM (estimated to achieve similar surviving fraction) |
| Quantified Difference | Approximately 10-fold greater potency of NY 4137 |
| Conditions | NHIK 3025 human cervical carcinoma cell line; 2-h drug exposure; colony formation assay (macroscopic colonies) |
Why This Matters
Selecting NY 4137 over the sulfoxide analog ensures maximal mitotic inhibition at lower concentrations, reducing off-target effects and solvent exposure in cell-based assays.
- [1] Nygaard ME, Pettersen EO, Dornish JM, Undheim K, Oftebro R. Inactivation of human cells cultivated in vitro by the new mitotic inhibitors NY 4137 and NY 4138. Invest New Drugs. 1987;5(3):259-66. View Source
